molecular formula C19H26N2O4S B12785138 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine CAS No. 136160-16-2

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine

Cat. No.: B12785138
CAS No.: 136160-16-2
M. Wt: 378.5 g/mol
InChI Key: AGUPYPATWNLBOM-UHFFFAOYSA-N
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Description

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thymine base modified with a pentyloxyethoxy group and a phenylthio group, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine involves multiple steps, typically starting with the modification of thymine. The synthetic route generally includes:

    Alkylation: Introduction of the pentyloxyethoxy group through an alkylation reaction.

    Thioether Formation: Incorporation of the phenylthio group via a nucleophilic substitution reaction.

Chemical Reactions Analysis

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenylthio group, converting it back to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pentyloxyethoxy group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine can be compared with other thymine derivatives and compounds containing phenylthio groups. Similar compounds include:

    6-(Phenylthio)thymine: Lacks the pentyloxyethoxy group, resulting in different chemical properties and reactivity.

    1-(Alkoxy)thymine derivatives: Vary in the length and structure of the alkoxy group, affecting their solubility and biological activity.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not observed in other similar compounds.

Properties

CAS No.

136160-16-2

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

5-methyl-1-(2-pentoxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C19H26N2O4S/c1-3-4-8-11-24-12-13-25-14-21-18(15(2)17(22)20-19(21)23)26-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,20,22,23)

InChI Key

AGUPYPATWNLBOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2

Origin of Product

United States

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